Cas no 884497-30-7 (2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile)
2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4-(4-(sec-butyl)phenyl)-5-methylthiophene-3-carbonitrile
- 2-amino-4-(4-butan-2-ylphenyl)-5-methylthiophene-3-carbonitrile
- 2-amino-5-methyl-4-[4-(1-methylpropyl)phenyl]thiophene-3-carbonitrile
- ZINC02584871
- AKOS003274869
- DTXSID50397391
- BS-36911
- NCGC00325405-01
- AKOS022155185
- CS-0359041
- 2-AMINO-4-(4-SEC-BUTYLPHENYL)-5-METHYLTHIOPHENE-3-CARBONITRILE
- 2-amino-4-[4-(butan-2-yl)phenyl]-5-methylthiophene-3-carbonitrile
- MFCD02854889
- 884497-30-7
- AB01320330-02
- CHEMBRDG-BB 3006157
- 2-AMINO-5-METHYL-4-[4-(SEC-BUTYL)PHENYL]THIOPHENE-3-CARBONITRILE
- STK487816
- DB-346713
- 2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile
-
- MDL: MFCD02854889
- Inchi: 1S/C16H18N2S/c1-4-10(2)12-5-7-13(8-6-12)15-11(3)19-16(18)14(15)9-17/h5-8,10H,4,18H2,1-3H3
- InChI Key: JTLRHJQWMVNWFI-UHFFFAOYSA-N
- SMILES: S1C(=C(C#N)C(=C1C)C1C=CC(=CC=1)C(C)CC)N
Computed Properties
- Exact Mass: 270.11900
- Monoisotopic Mass: 270.11906976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 78Ų
Experimental Properties
- PSA: 78.05000
- LogP: 5.27208
2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A640793-50mg |
2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile |
884497-30-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A640793-100mg |
2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile |
884497-30-7 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A640793-500mg |
2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile |
884497-30-7 | 500mg |
$ 230.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1253077-1g |
2-AMINO-4-(4-SEC-BUTYLPHENYL)-5-METHYLTHIOPHENE-3-CARBONITRILE |
884497-30-7 | 95% | 1g |
$255 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1253077-5g |
2-AMINO-4-(4-SEC-BUTYLPHENYL)-5-METHYLTHIOPHENE-3-CARBONITRILE |
884497-30-7 | 95% | 5g |
$930 | 2024-06-07 | |
| abcr | AB213932-1 g |
2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile; 95% |
884497-30-7 | 1 g |
€304.50 | 2023-07-20 | ||
| abcr | AB213932-5 g |
2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile; 95% |
884497-30-7 | 5 g |
€1,045.70 | 2023-07-20 | ||
| 1PlusChem | 1P008D3S-1g |
2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile |
884497-30-7 | 95% | 1g |
$164.00 | 2025-02-22 | |
| 1PlusChem | 1P008D3S-5g |
2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile |
884497-30-7 | 95% | 5g |
$626.00 | 2025-02-22 | |
| A2B Chem LLC | AD89432-1g |
2-Amino-4-(4-(sec-butyl)phenyl)-5-methylthiophene-3-carbonitrile |
884497-30-7 | 95% | 1g |
$164.00 | 2024-04-19 |
2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile Suppliers
2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile
Professional Introduction to Compound with CAS No. 884497-30-7 and Product Name: 2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile
The compound with the CAS number 884497-30-7 and the product name 2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a thiophene core, has garnered considerable attention due to its unique structural and functional properties. The presence of an amino group, a carbonitrile group, and a sec-butylphenyl substituent contributes to its diverse reactivity and potential applications in drug discovery and material science.
In recent years, there has been a growing interest in thiophene derivatives due to their role as key scaffolds in the development of bioactive molecules. The 2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile structure combines several pharmacophoric elements that make it a promising candidate for further investigation. The amino group at the 2-position can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets, while the carbonitrile group at the 3-position introduces polarity and electronic properties that can influence molecular recognition. The 4-sec-butylphenyl substituent adds steric bulk and lipophilicity, which can modulate pharmacokinetic profiles.
Recent studies have highlighted the therapeutic potential of thiophene-based compounds in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. For instance, derivatives of thiophene have been explored for their ability to inhibit specific enzymes or receptors involved in pathogenic processes. The 2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile compound may exhibit similar properties, making it a valuable asset in medicinal chemistry libraries. Its structural features suggest potential interactions with proteins such as kinases or transcription factors, which are often targeted in oncology research.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired thiophene framework. The introduction of the amino and carbonitrile groups necessitates careful consideration of reaction pathways to avoid unwanted side products. Recent advancements in flow chemistry have also enabled more efficient and scalable production of such complex molecules.
In addition to its pharmaceutical applications, the 2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile compound may find utility in materials science. Thiophene derivatives are known for their electronic properties, making them suitable for use in organic semiconductors, conductive polymers, and light-emitting diodes (OLEDs). The presence of electron-withdrawing groups like the carbonitrile moiety can enhance charge transport properties, which is crucial for optimizing device performance. Research is ongoing to explore novel applications of thiophene-based materials in flexible electronics and renewable energy technologies.
The biological activity of this compound has been preliminarily evaluated through computational modeling and experimental assays. Molecular docking studies have predicted potential binding interactions with target proteins, providing insights into its mechanism of action. In vitro experiments have shown promising results in terms of inhibitory effects on selected enzymes relevant to disease pathways. These findings warrant further investigation into its pharmacological profile, including toxicity assessments and pharmacokinetic studies.
The development of new therapeutic agents relies heavily on access to high-quality chemical building blocks like 2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile. Its unique structural features make it a versatile scaffold for designing molecules with tailored biological activities. Collaborative efforts between synthetic chemists and biologists are essential to translate these chemical entities into effective treatments for human diseases. The compound's potential as a lead molecule or intermediate in drug discovery pipelines underscores its importance in modern medicinal chemistry.
As research continues to uncover new applications for thiophene derivatives, compounds like 2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile will play a crucial role in advancing both academic science and industrial innovation. The combination of structural diversity and functional versatility makes this class of molecules particularly attractive for addressing complex biomedical challenges. Future studies will likely focus on optimizing synthetic routes, exploring novel derivatives, and expanding their therapeutic utility across multiple disease areas.
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